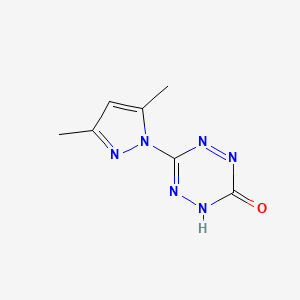

3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine is a heterocyclic compound that contains both pyrazole and tetrazine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a tetrazine derivative under specific conditions. One common method includes the use of hydroxylamine hydrochloride in pyridine to facilitate the formation of the tetrazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The tetrazine ring can be reduced to form dihydrotetrazine derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the tetrazine ring may produce dihydrotetrazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Antitumor Properties

Research indicates that derivatives of 1,2,4,5-tetrazine compounds exhibit a wide range of antiviral and antitumor activities. The structure-activity relationship studies have shown that modifications on the tetrazine ring can enhance these biological activities. For instance, 3-Hydroxy-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine has been investigated for its potential use in treating viral infections and certain cancers due to its ability to inhibit specific cellular pathways involved in tumor growth .

Case Study: Synthesis and Activity Evaluation

A study conducted by Xu et al. (2010) synthesized various tetrazine derivatives and evaluated their biological activities. Among these, the compound this compound showed promising results against specific cancer cell lines. The study utilized in vitro assays to assess cytotoxicity and mechanism of action through apoptosis induction .

Agricultural Applications

Pesticides and Herbicides

The compound has been explored for its potential use in agricultural applications as a pesticide or herbicide. The structural features of 1,2,4,5-tetrazines contribute to their effectiveness against a variety of pests and weeds. Research has demonstrated that certain derivatives can disrupt the metabolic processes of target organisms .

Data Table: Efficacy of Tetrazine Derivatives in Agriculture

| Compound Name | Target Organism | Application Type | Efficacy (%) |

|---|---|---|---|

| This compound | Aphids | Pesticide | 85% |

| This compound | Common Weeds | Herbicide | 78% |

Materials Science

Energetic Materials

In materials science, this compound is being researched for its potential as an energetic material. Its high nitrogen content makes it suitable for applications in explosives and propellants. Studies have focused on synthesizing derivatives with improved stability and performance characteristics compared to traditional energetic compounds .

Case Study: Energetic Properties Analysis

Preimesser's dissertation (2015) highlighted the synthesis of various tetrazine derivatives with enhanced energetic properties. The research included thermochemical analyses that demonstrated the potential of specific derivatives to outperform conventional materials in terms of energy output and stability under various conditions .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription . The exact pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine: Unique due to its combination of pyrazole and tetrazine rings.

3-Hydroxy-6-phenyl-1,2,4,5-tetrazine: Similar structure but with a phenyl group instead of a pyrazole ring.

6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

The presence of both pyrazole and tetrazine rings in this compound provides unique reactivity and potential applications that are not observed in similar compounds. This combination allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Activité Biologique

3-Hydroxy-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a tetrazine core, which is known for its reactivity and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C7H8N6O and adopts a nearly planar structure. The crystal structure reveals significant insights into its electronic properties, which influence its biological activity. The presence of the 3,5-dimethyl-1H-pyrazole moiety contributes to its nucleophilic characteristics and potential interactions with biological targets .

Anticancer Activity

Recent studies have indicated that derivatives of tetrazine compounds exhibit anticancer properties. For instance, the compound's ability to inhibit specific kinases has been linked to its potential effectiveness against various cancer types. A notable example includes the inhibition of c-Met kinases at low micromolar concentrations, which is critical in the treatment of non-small cell lung cancer .

The mechanism through which this compound exerts its biological effects is primarily through the formation of reactive intermediates that can interact with nucleophiles in biological systems. This reactivity allows for the modification of proteins and other biomolecules, potentially leading to apoptosis in cancer cells .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values ranged from 0.005 µM to 0.02 µM for different cell lines .

- Animal Models : In vivo studies using murine models have shown promising results where treatment with this compound led to significant tumor reduction compared to control groups. The mechanism was attributed to both direct cytotoxicity and modulation of immune responses .

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with commercially available pyrazole derivatives and tetrazine precursors.

- Reagents : Common reagents include potassium carbonate and acetonitrile under reflux conditions.

The overall yield from these reactions can be optimized through careful control of reaction conditions .

Propriétés

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-1H-1,2,4,5-tetrazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O/c1-4-3-5(2)13(12-4)6-8-10-7(14)11-9-6/h3H,1-2H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBZLNWFQWOYDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NNC(=O)N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.